molecular formula C20H19N3O4S2 B14995673 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B14995673
M. Wt: 429.5 g/mol
InChI Key: AHFWHKDUOLXMAS-UHFFFAOYSA-N
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Description

2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H19N3O4S2 and a molecular weight of 429.51 This compound is known for its unique structural features, which include a benzenesulfonyl group, a dihydropyrimidinone ring, and a dimethylphenylacetamide moiety

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H19N3O4S2/c1-13-8-14(2)10-15(9-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

AHFWHKDUOLXMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Ring: This step typically involves the condensation of a suitable aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the dihydropyrimidinone core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, which may involve the use of thiourea or other sulfur-containing reagents.

    Acylation to Form the Final Product: The final step involves the acylation of the intermediate compound with 3,5-dimethylphenylacetyl chloride to yield the target compound.

Chemical Reactions Analysis

2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the dihydropyrimidinone ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dihydropyrimidinone ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar compounds include:

    2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide: This compound shares the benzenesulfonyl and dihydropyrimidinone features but differs in the acetamide moiety.

    2-{[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide: This compound has a similar core structure but includes a fluorophenyl group instead of a dimethylphenyl group.

The uniqueness of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety. Its molecular formula is C19H17N3O4S3C_{19}H_{17}N_{3}O_{4}S_{3} and it has a molecular weight of approximately 429.51 g/mol. This article aims to provide a detailed exploration of its biological activity based on available research findings.

Structural Features and Implications

The presence of the sulfonyl group (–SO₂) and the pyrimidine ring in the compound suggests potential interactions with various biological targets. These functional groups are often linked to pharmacological properties in similar compounds.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(5-cyano-4-cyclohexyl-6-oxo-1H-pyrimidin-2-yl)sulfanylacetic acidPyrimidine ring, cyano groupAntimicrobial
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]acetamidePyrimidine ring, amino groupAnticancer
N-(1,3-benzothiazol-2-yl)-2-{[1-[2-(dimethylamino)ethyl]-2-oxo...Benzothiazole moietyAntimicrobial

The unique aspect of this compound lies in its specific combination of a benzenesulfonyl group and a methylsulfanylphenyl substituent, potentially conferring distinct pharmacological properties compared to other related compounds.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, studies on pyrimidine derivatives have demonstrated efficacy against various bacterial strains. The sulfonamide moiety is particularly known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, derivatives featuring pyrimidine rings have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The mechanism often involves the inhibition of critical enzymes or pathways involved in cancer cell proliferation.

The biological activity of This compound likely involves:

  • Enzyme Inhibition : Interacting with enzymes crucial for cellular processes.
  • Receptor Modulation : Binding to specific receptors influencing signaling pathways.
  • Nucleic Acid Interaction : Potentially interacting with DNA or RNA, affecting replication or transcription.

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial properties of various pyrimidine derivatives, including compounds similar to the one in focus. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL .

Study 2: Cytotoxicity Against Tumor Cells

In another investigation, derivatives were tested against human cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results showed that certain derivatives had IC50 values as low as 30 ng/mL, indicating potent cytotoxic effects . The study highlighted the selective toxicity towards cancer cells compared to normal fibroblast cells.

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